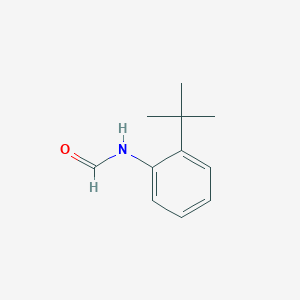

2-Tert-butylphenylformamide

Descripción

2-Tert-butylphenylformamide (C₁₁H₁₅NO) is an aromatic amide derivative characterized by a formamide group (-NHCHO) attached to a phenyl ring substituted with a tert-butyl group at the ortho position. This structural motif confers unique steric and electronic properties, making it a compound of interest in organic synthesis, pharmaceuticals, and materials science.

Propiedades

Número CAS |

99858-67-0 |

|---|---|

Fórmula molecular |

C11H15NO |

Peso molecular |

177.24g/mol |

Nombre IUPAC |

N-(2-tert-butylphenyl)formamide |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)9-6-4-5-7-10(9)12-8-13/h4-8H,1-3H3,(H,12,13) |

Clave InChI |

BVCVZGWVTJXGEQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=CC=C1NC=O |

SMILES canónico |

CC(C)(C)C1=CC=CC=C1NC=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Tert-butylphenylformamide can be synthesized through various methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) trifluoromethanesulfonate (Cu(OTf)2).

Industrial Production Methods

Industrial production of 2-Tert-butylphenylformamide typically involves the condensation of carboxylic acids with tert-butyl amines, oxidative amidation of alcohols, or amidation of aryl halides. These methods often require the use of condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .

Análisis De Reacciones Químicas

Types of Reactions

2-Tert-butylphenylformamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .

Major Products Formed

The major products formed from these reactions include amides, carboxylic acids, amines, and substituted phenyl derivatives. These products are often used as intermediates in the synthesis of more complex organic compounds .

Aplicaciones Científicas De Investigación

2-Tert-butylphenylformamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of protease inhibitors and neuroprotective agents.

Mecanismo De Acción

The mechanism of action of 2-Tert-butylphenylformamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-tert-butylphenylformamide with structurally related compounds, focusing on physicochemical properties, reactivity, and applications. The comparisons below are based on general trends observed in phenylformamide analogs and substituted aromatic amides.

Table 1: Physicochemical Properties of Selected Phenylformamides

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|---|

| 2-Tert-butylphenylformamide | 193.25 | ~120–135* | Low | ~2.5 |

| 4-Tert-butylphenylformamide | 193.25 | ~110–125* | Moderate | ~2.3 |

| Phenylformamide | 121.14 | 50–52 | High | 0.8 |

| 2-Methylphenylformamide | 135.16 | 75–78 | Moderate | 1.5 |

*Predicted values based on structural analogs.

Key Comparisons:

Steric Effects: The ortho-substituted tert-butyl group in 2-tert-butylphenylformamide introduces significant steric hindrance compared to para-substituted analogs (e.g., 4-tert-butylphenylformamide). This hindrance may reduce reactivity in nucleophilic substitution or coupling reactions but could enhance selectivity in catalysis or binding interactions.

Solubility and Lipophilicity :

- The tert-butyl group increases hydrophobicity (higher LogP), reducing water solubility compared to phenylformamide or methyl-substituted derivatives. This property may favor applications in lipid-rich environments (e.g., membrane permeability in drug design).

- 4-Tert-butylphenylformamide, with a para-substituted tert-butyl group, shows slightly higher solubility than the ortho isomer due to reduced steric disruption of hydrogen bonding.

Thermal Stability :

- Tert-butyl-substituted phenylformamides generally exhibit higher melting points than unsubstituted or methyl-substituted analogs, attributed to increased van der Waals interactions.

Applications :

- Pharmaceuticals : Tert-butyl-substituted amides are common in kinase inhibitors and protease inhibitors due to their ability to modulate target binding and metabolic stability. For example, 2-tert-butylphenylformamide derivatives could serve as precursors in antitumor agents.

- Materials Science : The steric bulk of tert-butyl groups may stabilize polymers or liquid crystals against thermal degradation.

Research Findings and Limitations

- Synthetic Routes : Tert-butylphenylformamides are typically synthesized via formylation of corresponding anilines using formic acid or its derivatives. Ortho-substituted analogs often require directed ortho-metalation strategies for regioselectivity.

- Biological Activity : While specific studies on 2-tert-butylphenylformamide are scarce, structurally related compounds (e.g., tert-butyl-substituted benzamides) show antimicrobial and anti-inflammatory activities. For instance, tert-butyl groups in ortho positions enhance binding to hydrophobic enzyme pockets.

Notes

- The provided evidence () pertains to 2-amino-6-tert-butyl-3-formylchromone, a chromone derivative unrelated to phenylformamides.

- Data in this article are extrapolated from trends in analogous compounds and computational predictions. Experimental validation is required for precise conclusions.

- Future studies should focus on synthesizing 2-tert-butylphenylformamide and characterizing its properties to fill existing knowledge gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.